5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivities
- A new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for anti-inflammatory and antimicrobial activities. Some compounds showed potent anti-inflammatory properties and activity against microbial strains (Kendre et al., 2013).
Antimicrobial Evaluation
- Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones were synthesized and screened for antibacterial and antifungal activities, showing promising results (Elgemeie et al., 2017).
COX-2 Inhibitors Development
- Sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors, including celecoxib, now used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Herbicidal Activity
- Sulfonylurea derivatives containing five-membered heterocycles were synthesized and showed herbicidal activity against rape to some extent, indicating potential agricultural applications (Guangfu & Huazheng, 2010).
Synthesis and Antimicrobial Activity of Derivatives
- New pyrazoline and pyrazole derivatives were synthesized and tested for antimicrobial activity, with some compounds showing significant antibacterial and antifungal effects (Hassan, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, playing a vital role in its life cycle. It is involved in the packaging of the viral genome and the formation of new virus particles.
Mode of Action
The compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption prevents the formation of new virus particles, thereby inhibiting the replication of the virus.
Biochemical Pathways
The compound affects the HBV life cycle pathway . By disrupting the assembly of the HBV capsid, it interferes with the packaging of the viral genome. This disruption prevents the formation of new virus particles, effectively halting the virus’s ability to replicate and infect new cells.
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles . This suggests that it is well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows for a favorable balance between efficacy and toxicity.
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in HBV replication . By preventing the assembly of new virus particles, the compound effectively reduces the number of infectious particles in the body, thereby limiting the spread of the virus.
properties
IUPAC Name |
5-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-16-17-14-8-12(3-4-15(14)24-16)25(22,23)19-5-6-20-11(9-19)7-13(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANKRZCJZICWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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